molecular formula C16H10F2N4OS B11044849 3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044849
M. Wt: 344.3 g/mol
InChI Key: OLIAGQHTYCFUNM-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted hydrazines with carbon disulfide, followed by cyclization with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes and proteins involved in cell proliferation and survival, leading to the suppression of microbial growth or cancer cell death . The compound may also interfere with the synthesis of essential biomolecules, further contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and related heterocyclic compounds. Some examples are:

What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H10F2N4OS

Molecular Weight

344.3 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10F2N4OS/c1-23-11-4-2-3-9(7-11)15-21-22-14(19-20-16(22)24-15)12-8-10(17)5-6-13(12)18/h2-8H,1H3

InChI Key

OLIAGQHTYCFUNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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